molecular formula C16H21NOS2 B14175715 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one CAS No. 914675-07-3

3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Katalognummer: B14175715
CAS-Nummer: 914675-07-3
Molekulargewicht: 307.5 g/mol
InChI-Schlüssel: ZKUXZVQRAGYGKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one is an organic compound that features a combination of sulfanyl groups, a piperidinyl group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate ketone and aldehyde.

    Introduction of the piperidinyl group: This step may involve nucleophilic substitution or addition reactions.

    Addition of methylsulfanyl groups: This can be done using thiol reagents under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The sulfanyl groups can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The enone structure can be reduced to form the corresponding alcohol.

    Substitution: The piperidinyl group can participate in substitution reactions, potentially introducing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Biological Studies: May be used as a probe or reagent in biochemical assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

    Material Production:

Wirkmechanismus

The mechanism of action of 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. In a chemical context, it may act as a catalyst or reactant, facilitating specific reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the piperidinyl group.

    1-[4-(Piperidin-1-yl)phenyl]prop-2-en-1-one: Lacks the sulfanyl groups.

Uniqueness

The presence of both sulfanyl groups and a piperidinyl group in 3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one makes it unique, potentially offering a combination of properties not found in similar compounds. This could result in unique reactivity, biological activity, or material properties.

Eigenschaften

CAS-Nummer

914675-07-3

Molekularformel

C16H21NOS2

Molekulargewicht

307.5 g/mol

IUPAC-Name

3,3-bis(methylsulfanyl)-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H21NOS2/c1-19-16(20-2)12-15(18)13-6-8-14(9-7-13)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3

InChI-Schlüssel

ZKUXZVQRAGYGKE-UHFFFAOYSA-N

Kanonische SMILES

CSC(=CC(=O)C1=CC=C(C=C1)N2CCCCC2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.